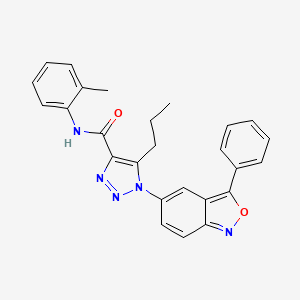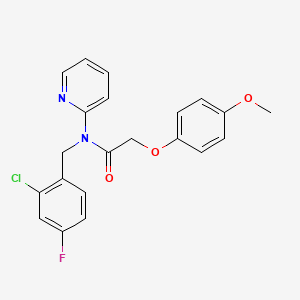![molecular formula C17H21FN2O3 B11309268 N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11309268.png)
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(ジメチルアミノ)-2-(5-メチルフラン-2-イル)エチル]-2-(4-フルオロフェノキシ)アセトアミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ジメチルアミノ基、メチルフラン環、およびフルオロフェノキシアセトアミド部分を特徴とし、これらの特徴がそのユニークな化学的性質と反応性に寄与しています。
準備方法
合成経路と反応条件
N-[2-(ジメチルアミノ)-2-(5-メチルフラン-2-イル)エチル]-2-(4-フルオロフェノキシ)アセトアミドの合成は、通常、容易に入手可能な前駆体から開始し、複数のステップを必要とします。一般的な合成経路には、次のステップが含まれます。
ジメチルアミノ中間体の形成: このステップは、ジメチルアミンと適切なアルキルハライドの反応によって、ジメチルアミノ中間体を形成することを伴います。
フラン環の導入: 次に、中間体を特定の条件下で5-メチルフランなどのフラン誘導体と反応させて、フラン環を導入します。
フルオロフェノキシアセト酸とのカップリング: 最後のステップは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を使用して、中間体を4-フルオロフェノキシアセト酸とカップリングして、目的の化合物を形成することです。
工業生産方法
N-[2-(ジメチルアミノ)-2-(5-メチルフラン-2-イル)エチル]-2-(4-フルオロフェノキシ)アセトアミドの工業生産には、上記の合成経路の最適化が含まれ、収率と純度を高めることができます。これには、連続フロー反応器、高度な精製技術、およびプロセス自動化の使用が含まれており、一貫した品質とスケーラビリティを確保します。
化学反応の分析
反応の種類
N-[2-(ジメチルアミノ)-2-(5-メチルフラン-2-イル)エチル]-2-(4-フルオロフェノキシ)アセトアミドは、さまざまな化学反応を起こすことができ、次のものを含みます。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、酸化誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、還元生成物を生成できます。
置換: この化合物は、求核置換反応を起こすことができ、ジメチルアミノ基またはフルオロフェノキシ基が適切な条件下で他の求核剤に置き換わる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、その他の還元剤。
置換: アミン、チオール、ハライドなどの求核剤。
主な生成物
これらの反応で形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により水酸化またはカルボキシル化誘導体が生成される可能性があり、還元によりアミンまたはアルコール誘導体が生成される可能性があります。
科学研究における用途
N-[2-(ジメチルアミノ)-2-(5-メチルフラン-2-イル)エチル]-2-(4-フルオロフェノキシ)アセトアミドは、次のものを含む、幅広い科学研究における用途を持っています。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用でき、有機合成における中間体として役立ちます。
生物学: 酵素阻害、受容体結合、または生物学的アッセイのプローブとしての研究に使用できます。
産業: この化合物は、特定の化学的性質を持つポリマーやコーティングなどの新素材の開発に使用できます。
科学的研究の応用
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, or as a probe for biological assays.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, with specific chemical properties.
作用機序
N-[2-(ジメチルアミノ)-2-(5-メチルフラン-2-イル)エチル]-2-(4-フルオロフェノキシ)アセトアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ジメチルアミノ基とフルオロフェノキシ部分は、これらの標的に結合し、その活性を調節し、所望の生物学的効果をもたらす上で重要な役割を果たします。関与する正確な経路は、特定の用途と標的によって異なります。
類似化合物の比較
類似化合物
N-(2-(ジメチルアミノ)エチル)アクリルアミド: 構造は似ていますが、フラン基とフルオロフェノキシ基がありません。
2-(ジメチルアミノ)エチルメタクリレート: アセトアミド部分の代わりにメタクリレート基が含まれています。
N-(2-(ジメチルアミノ)エチル)-2-メチルアミノ-アセトアミド: 類似のバックボーンですが、置換基が異なります。
独自性
N-[2-(ジメチルアミノ)-2-(5-メチルフラン-2-イル)エチル]-2-(4-フルオロフェノキシ)アセトアミドは、ジメチルアミノ基、メチルフラン環、およびフルオロフェノキシアセトアミド部分の組み合わせがユニークです。このユニークな構造は、特定の化学的性質と反応性を付与し、さまざまな科学的用途にとって価値があります。
類似化合物との比較
Similar Compounds
N-(2-(dimethylamino)ethyl)acrylamide: Similar in structure but lacks the furan and fluorophenoxy groups.
2-(dimethylamino)ethyl methacrylate: Contains a methacrylate group instead of the acetamide moiety.
N-(2-(dimethylamino)ethyl)-2-methylamino-acetamide: Similar backbone but different substituents.
Uniqueness
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide is unique due to the combination of the dimethylamino group, methylfuran ring, and fluorophenoxyacetamide moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications.
特性
分子式 |
C17H21FN2O3 |
|---|---|
分子量 |
320.36 g/mol |
IUPAC名 |
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C17H21FN2O3/c1-12-4-9-16(23-12)15(20(2)3)10-19-17(21)11-22-14-7-5-13(18)6-8-14/h4-9,15H,10-11H2,1-3H3,(H,19,21) |
InChIキー |
KGRPHSHXLCUWKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C(CNC(=O)COC2=CC=C(C=C2)F)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide](/img/structure/B11309193.png)
![N-(4-bromophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11309198.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11309203.png)
![6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309212.png)
![N-benzyl-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11309218.png)
![2-{3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11309230.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11309233.png)


![3-methoxy-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11309250.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B11309260.png)
![N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11309270.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11309273.png)

